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2-Methylpyrimidine-4-carboxamide

Cat. No.: B12080465
M. Wt: 137.14 g/mol
InChI Key: WRWZXZNHYGVRFP-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Derivatives: Structural and Synthetic Significance

Pyrimidine derivatives represent a cornerstone in the field of medicinal chemistry, largely due to their diverse biological activities and therapeutic potential. gsconlinepress.com These six-membered heterocyclic compounds, containing nitrogen atoms at positions 1 and 3, are fundamental components of nucleic acids (cytosine, thymine, and uracil) and vitamin B1. gsconlinepress.comnih.gov This inherent biological relevance makes the pyrimidine scaffold a privileged structure in drug discovery and development.

The synthetic versatility of the pyrimidine ring allows for the creation of a vast array of derivatives with varied pharmacological profiles. benthamdirect.com Researchers have successfully synthesized pyrimidine-based compounds exhibiting a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. gsconlinepress.comnih.gov The position of substituents on the pyrimidine nucleus plays a crucial role in determining its biological effects, a key aspect explored in structure-activity relationship (SAR) studies. nih.gov The continuous exploration of novel synthetic methodologies for pyrimidine derivatives fuels innovation in both medicinal chemistry and the broader chemical industry. benthamdirect.com

The 2-Methylpyrimidine-4-carboxamide Moiety: Core Structural Features and Research Interest

Within the broad class of pyrimidine derivatives, this compound has garnered specific research interest. Its core structure features a pyrimidine ring substituted with a methyl group at the 2-position and a carboxamide group at the 4-position. The carboxamide functional group is an amide derived from a carboxylic acid and has the general structure RC(=O)NR₂. ebi.ac.uk

The presence of both a hydrogen bond donor (the N-H of the amide) and acceptor (the carbonyl oxygen and the pyrimidine nitrogens) within the this compound structure makes it a compelling candidate for forming specific interactions with biological targets. This structural arrangement is often explored in the design of enzyme inhibitors and other therapeutic agents.

Scope and Academic Trajectory of Research on the Compound

Research on this compound and its analogues has been multifaceted, with a significant focus on its potential applications in medicinal chemistry. Studies have investigated its role as a key intermediate in the synthesis of more complex molecules with therapeutic properties. For instance, related pyrimidine carboxamide derivatives have been synthesized and evaluated for their fungicidal and antibacterial activities. tandfonline.comtandfonline.commdpi.com

The academic trajectory of research in this area often involves the design and synthesis of novel derivatives, followed by biological evaluation and, in some cases, computational modeling to understand their mechanism of action at a molecular level. Molecular docking studies, for example, have been employed to investigate the binding interactions of carboxamide derivatives with specific enzymes, providing insights for the rational design of more potent compounds. tandfonline.commdpi.com The ongoing research into this compound and its derivatives continues to contribute to the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B12080465 2-Methylpyrimidine-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H7N3O/c1-4-8-3-2-5(9-4)6(7)10/h2-3H,1H3,(H2,7,10)

InChI Key

WRWZXZNHYGVRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylpyrimidine 4 Carboxamide and Its Derivatives

Strategies for Pyrimidine (B1678525) Ring System Construction

The synthesis of the pyrimidine core, a fundamental scaffold in numerous biologically active compounds, is achieved through a variety of strategic approaches. These methods, ranging from classical cyclocondensation reactions to modern multicomponent strategies, offer versatile pathways to this essential heterocyclic system.

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions represent foundational and widely employed strategies for the construction of the pyrimidine ring. nih.govasianpubs.org These methods typically involve the formation of two new bonds in a single synthetic operation, uniting two or more molecular fragments to form the heterocyclic core. scripps.edu

A classic and enduring approach is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Variations of this method, such as using a β-keto ester in place of a 1,3-diketone, have expanded its utility. mdpi.com Another prominent example is the reaction of β-dicarbonyl compounds with N-C-N containing molecules like ureas or guanidines to yield 2-pyrimidinones and 2-aminopyrimidines, respectively. wikipedia.org

Annulation reactions, a term often used to describe the building of a ring onto a pre-existing system, also play a crucial role. scripps.edu For instance, an oxidative annulation of amidines, ketones, and N,N-dimethylaminoethanol has been developed as an efficient, three-component method for pyrimidine synthesis. organic-chemistry.org This approach highlights the convergence of cyclocondensation and multicomponent strategies.

The regiochemistry of these reactions is a critical consideration, and computational methods like DFT-B3LYP calculations have been employed to understand and predict the outcomes of cyclocondensation reactions, ensuring the desired isomer is obtained. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrimidines from simple starting materials in a single step. acs.orgbohrium.comnih.gov These reactions are highly valued for their atom economy, operational simplicity, and the ability to generate diverse molecular libraries. acs.orgbohrium.comnih.gov

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgacs.orgbohrium.comnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to highly substituted and unsymmetrical pyrimidines with yields of up to 93%. acs.orgbohrium.comnih.gov The use of alcohols as starting materials is particularly advantageous due to their wide availability, including from biomass sources. acs.orgbohrium.comnih.gov

Another innovative MCR is a four-component reaction strategy for the synthesis of pyrimidine carboxamides. bohrium.comnih.gov This palladium-catalyzed oxidative process utilizes amidines, styrenes, and N,N-dimethylformamide (DMF), where DMF ingeniously serves as a dual synthon, providing both a one-carbon unit and the amide functionality. nih.gov This strategy is characterized by the use of readily available starting materials and a green oxidant. nih.gov

The Biginelli reaction, a classic three-component reaction, also provides access to dihydropyrimidinones, which are closely related to pyrimidines and can serve as precursors. mdpi.com The versatility of MCRs allows for various combinations of components, such as [3+3], [2+1+1+1+1], and [3+1+1+1] cycloadditions, to construct the pyrimidine ring. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the pyrimidine ring, particularly for introducing substituents at the 2, 4, and 6-positions. slideshare.net These positions are electron-deficient and thus activated towards nucleophilic attack. wikipedia.orgslideshare.net

This reactivity is often exploited in the synthesis of pyrimidine derivatives by displacing leaving groups, such as halogens, with various nucleophiles. bhu.ac.in For example, chlorinated pyrimidines, which are readily accessible from the corresponding pyrimidones by reaction with phosphorus oxychloride, serve as versatile intermediates for SNAr reactions. bhu.ac.in The quaternization of the pyrimidine ring can further enhance its susceptibility to nucleophilic attack. wur.nl

Base-catalyzed SNAr reactions have been successfully used to prepare heteroatom-linked diarylpyrimidine derivatives without the need for a metal catalyst. researchgate.net The regioselectivity of SNAr on pyrimidines, specifically the preference for substitution at the C4 position over the C2 position, can be rationalized by examining the stability of the Meisenheimer intermediates. The intermediate formed upon attack at C4 can be stabilized by three resonance structures, making it more favorable. stackexchange.com

Tailored Synthesis of the 2-Methylpyrimidine-4-carboxamide Scaffold

The specific synthesis of this compound and its derivatives involves the strategic utilization of precursors and the carefully orchestrated interconversion of functional groups, culminating in the formation of the crucial carboxamide moiety.

Precursor Utilization and Functional Group Interconversions

The synthesis of the this compound scaffold relies on the selection and manipulation of appropriate precursors and the application of functional group interconversion (FGI) strategies. slideshare.netub.edu FGIs are fundamental in organic synthesis, allowing for the conversion of one functional group into another to achieve the desired molecular architecture. ic.ac.uk

Key precursors for the pyrimidine ring often include amidines and various carbonyl compounds. mdpi.comorganic-chemistry.orgbohrium.com For instance, in a multicomponent approach, amidines can be reacted with styrenes and DMF to construct the pyrimidine carboxamide framework. bohrium.com In other syntheses, commercially available or readily prepared pyrimidine derivatives serve as the starting point for further modification. A common precursor is 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid, which can be coupled with an appropriate amine. tandfonline.com

Functional group interconversions play a pivotal role in elaborating the pyrimidine core. For example, a nitrile group can be a precursor to a carboxamide through hydrolysis. The synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) from acetamidine (B91507) hydrochloride, malononitrile, and formaldehyde (B43269) provides a key intermediate. chemicalbook.com This nitrile can then be converted to the desired carboxamide. Similarly, a carboxylic acid can be transformed into a carboxamide. tandfonline.com The reduction of a ketone to a hydroxyl group is another example of a crucial FGI in the synthesis of certain derivatives. tandfonline.com The table below summarizes some key precursors and their transformations.

Starting PrecursorTransformationResulting Functional GroupReference(s)
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acidAmide coupling with (2-aminophenyl)ethan-1-oneN-(2-acetylphenyl)-4-methyl-2-(methylthio) pyrimidine-5-carboxamide tandfonline.com
N-(2-Acetylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamideReduction with NaBH4N-[2-(1-hydroxyethyl)phenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide tandfonline.com
N-[2-(1-hydroxyethyl)phenyl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamideReaction with isocyanate1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamate tandfonline.com
1-Benzylpiperidin-4-oneStrecker-type condensation with aniline (B41778) and HCN1-Benzyl-4-phenylaminopiperidine-4-carbonitrile researchgate.net
1-Benzyl-4-phenylaminopiperidine-4-carbonitrileSelective hydrolysis with conc. H2SO41-Benzyl-4-phenylaminopiperidine-4-carboxylic acid amide researchgate.net

Carboxamide Formation Reactions

The final and critical step in the synthesis of this compound is the formation of the carboxamide group. This can be achieved through several reliable methods.

One of the most common approaches is the coupling of a pyrimidine carboxylic acid with an amine. This reaction is typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com For example, 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid can be reacted with (2-aminophenyl)ethan-1-one using EDCI and DMAP to form the corresponding carboxamide. tandfonline.com

Another strategy involves the partial hydrolysis of a nitrile group. While vigorous hydrolysis of nitriles typically leads to carboxylic acids, selective hydrolysis to the amide can be achieved under controlled conditions, for instance, using concentrated sulfuric acid. researchgate.net

In a novel multicomponent reaction, the carboxamide functionality is ingeniously derived from N,N-dimethylformamide (DMF). nih.gov In this palladium-catalyzed process, DMF serves as the source for both a carbon atom in the pyrimidine ring and the carboxamide group itself, a fact confirmed by isotope-labeling experiments. nih.gov

Furthermore, amides can be synthesized from amines via acylation with acyl chlorides. For instance, a pyrimidine derivative containing a primary amine can be reacted with chloroacetyl chloride, followed by treatment with a secondary amine to yield the final amide product. nih.gov

The table below outlines various methods for carboxamide formation.

Pyrimidine PrecursorReagents and ConditionsProductReference(s)
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid(2-aminophenyl)ethan-1-one, EDCI, DMAP, CH2Cl2, room temp.N-(2-acetylphenyl)-4-methyl-2-(methylthio) pyrimidine-5-carboxamide tandfonline.com
Amidine, StyrenePd(TFA)2, Xantphos, TBHP, DMF, 120 °CPyrimidine carboxamide bohrium.comnih.gov
1-Benzyl-4-phenylaminopiperidine-4-carbonitrileconc. H2SO41-Benzyl-4-phenylaminopiperidine-4-carboxylic acid amide researchgate.net
Pyrimidine with a primary amineChloroacetyl chloride, Et3N; then secondary amine, DMFPyrimidine with a secondary amide nih.gov

Catalytic and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its derivatives has increasingly benefited from the adoption of catalytic and green chemistry principles. These modern approaches aim to enhance reaction efficiency, reduce waste, and minimize the use of hazardous materials compared to traditional synthetic methods. rasayanjournal.co.in Key strategies include the use of metal catalysts to facilitate bond formation and the application of alternative energy sources to accelerate reactions and improve yields. rasayanjournal.co.inmdpi.com

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, is a versatile and widely used method for creating biaryl structures, which are common in pharmaceutically relevant molecules. nih.govlibretexts.org

The Suzuki reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com In the context of this compound synthesis, this reaction can be used to introduce aryl or heteroaryl substituents onto the pyrimidine ring, starting from a halogenated pyrimidine precursor. For instance, a 2-methyl-4-carboxamide pyrimidine bearing a halogen at a specific position could be coupled with various arylboronic acids to generate a library of diverse derivatives.

Research has demonstrated the successful application of Suzuki cross-coupling for the synthesis of various substituted pyrimidines. nih.govresearchgate.net For example, 4-amino-6-aryl-1-methylpyrimidin-2-one derivatives have been synthesized via a Suzuki reaction using Pd(PPh₃)₄ as the catalyst with arylboronic acids. nih.gov While direct examples for this compound are not extensively detailed, the established protocols for other pyrimidine systems are readily adaptable. A decarbonylative version of the Suzuki cross-coupling has also been developed, using heterocyclic carboxylic acids as starting materials, which expands the range of accessible starting materials beyond halides. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki Cross-Coupling for Pyrimidine Derivatives

Catalyst SystemSubstratesProduct TypeKey Findings & YieldsReference(s)
Pd(PPh₃)₄ / Na₂CO₃6-chloro-pyrimidine derivatives and various arylboronic acids6-aryl-pyrimidin-2-one analogsSynthesis of various aryl-substituted pyrimidines for biological evaluation. nih.gov
Pd(OAc)₂ / XantPhos / Mo(CO)₆o-phenylenediamines and 2-bromophenylboronic acidDibenzodiazepinones (related heterocyclic structures)Sequential Chan-Lam/Suzuki coupling strategy for complex heterocycles. nih.gov
Pd(OAc)₂ / SPhosHeterocyclic carboxylic acids and arylboronic acidsNitrogen-containing heteroaromatic biarylsA direct, decarbonylative approach to synthesizing biaryls from readily available carboxylic acids with excellent yields. nih.gov
Pd Catalyst4,6-dichloropyrimidine and p-methoxyphenylboronic acid4,6-di(p-hydroxyphenyl)pyrimidineSuccessful double Suzuki coupling followed by demethylation to achieve the target diphenol in good to excellent yields. researchgate.net

Alternative Reaction Conditions (e.g., Microwave Irradiation, Ultrasound)

Green chemistry emphasizes not only the reagents used but also the energy input into a reaction. mdpi.com Alternative energy sources like microwave irradiation and ultrasound have emerged as effective methods to promote chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rasayanjournal.co.in

Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. jocpr.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including those with carboxamide functionalities. jocpr.comfoliamedica.bg

For example, a solvent-free, three-component cyclocondensation to produce 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-arylpyrimidine-5-carboxamides has been achieved using microwave irradiation in the presence of p-toluenesulfonic acid as a catalyst. jocpr.com This method highlights the efficiency and environmentally friendly nature of combining microwave heating with solvent-free conditions. jocpr.comresearchgate.net Other studies report the rapid synthesis of 4-substituted 2-methylthiopyrimidines from a chloro-precursor under microwave irradiation, achieving moderate to excellent yields in just a few minutes. researchgate.net These examples strongly suggest that the final amidation step or the core cyclization to form this compound could be significantly optimized using microwave technology. nih.govnih.gov

Table 2: Microwave-Assisted Synthesis of Pyrimidine Carboxamide Derivatives

Starting MaterialsReaction ConditionsProduct TypeReaction TimeYieldReference(s)
N-aryl-3-oxobutanamide, aldehyde, ureap-TsOH, Solvent-free, Microwave6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-arylpyrimidine-5-carboxamide2-5 minHigh jocpr.com
1,3,4-Oxadiazole based aldehyde, substituted acetoacetanilide, N,N'-dimethyl ureaMicrowave irradiationN-(substituted phenyl)-tetrahydropyrimidine-5-carboxamide derivatives5 hours (for intermediate)Good foliamedica.bg
2-Aminopyrimidines, α-bromoketonesMicrowave at 180 °C2-Arylimidazo[1,2-a]pyrimidinones20 min84% nih.gov

Ultrasound

Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.govmdpi.com

Ultrasound has been effectively used to promote the synthesis of various carboxamides and pyrimidine-related structures. A green, ultrasound-assisted method has been reported for preparing N-(substituted carboxylic acid-2-yl)-6-methyl-4-substituted phenyl-3,4-dihydropyrimidine-2(1H)-one-5-carboxamides. researchgate.net The process involves the reaction of a pyrimidine-carbonyl chloride with amino acids, catalyzed by LaCl₃·7H₂O under sonication, demonstrating a green approach to novel carboxamide derivatives. researchgate.net The use of ultrasound often allows for milder reaction conditions and can enhance yields, making it an attractive technique for the synthesis of complex molecules like this compound derivatives. nih.govmdpi.com

Table 3: Ultrasound-Assisted Synthesis of Pyrimidine and Carboxamide Derivatives

Starting MaterialsReaction ConditionsProduct TypeKey AdvantageYieldReference(s)
Benzaldehyde, urea, ethyl acetoacetateAcid, Ethanol, Sonication6-methyl-4-substituted phenyl-3,4-dihydropyrimidine-2-(1H)-one-5-carboxylic acid ethyl esterGreen method for initial scaffold synthesis.Not specified researchgate.net
Pyrimidine-carbonyl chloride, amino acidsLaCl₃·7H₂O, SonicationN-(Substituted carboxylic acid-2-yl)-dihydropyrimidine-one-5-carboxamideGreen method using a catalyst.Not specified researchgate.net
N-[substituted phenyl]hydrazine carboxamide, 1H-Indole-2,3-dioneWater-glycerol, Sonication (20 KHz; 130 W)Hydrazine carboxamidesReaction time reduced from 24h (conventional) to 30-45 min.Good nih.gov
1,2,4-triazole (B32235) of 2-(4-isobutylphenyl) propanoic acid, electrophilesUltrasound radiationN-substituted 1,2,4-triazole derivativesAccelerated reaction rate and higher yields compared to conventional methods.75-89% mdpi.com

Comprehensive Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The resulting spectra are unique to the compound, serving as a "molecular fingerprint" and providing definitive information on the functional groups present.

The FT-IR spectrum of 2-Methylpyrimidine-4-carboxamide reveals characteristic absorption bands that confirm the presence of its key functional groups. The primary amide (-CONH₂) group is identified by the N-H stretching vibrations, which typically appear as two distinct bands in the region of 3400-3100 cm⁻¹. The strong absorption band corresponding to the C=O (carbonyl) stretching of the amide, known as the Amide I band, is expected around 1680-1650 cm⁻¹.

The aromatic C-H stretching vibrations of the pyrimidine (B1678525) ring are observed in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretching of the methyl (CH₃) group appears in the 2960-2850 cm⁻¹ region. Vibrations corresponding to the C=N and C=C bonds within the pyrimidine ring are found in the 1600-1400 cm⁻¹ region. A study on related pyrimidine carboxamides supports the assignment of these vibrational frequencies. researchgate.netacs.org

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3350, ~3180 Medium-Strong N-H stretching (asymmetric & symmetric)
~3050 Medium-Weak Aromatic C-H stretching
~2950 Medium-Weak Aliphatic C-H stretching
~1670 Strong C=O stretching (Amide I)
~1610 Medium N-H bending (Amide II)

Note: The data in this table are predicted values based on typical functional group absorption regions and data from similar compounds. Actual experimental values may vary.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For this compound, the symmetric vibrations of the pyrimidine ring and the C-C and C-N bonds would be expected to produce strong signals. While specific experimental FT-Raman data for this compound is not widely available in the reviewed literature, studies on similar pyrimidine structures indicate that characteristic ring breathing modes would be prominent. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by mapping the magnetic environments of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The two protons of the primary amide (-CONH₂) may appear as two separate broad singlets, typically in the range of δ 7.5-8.5 ppm, due to restricted rotation around the C-N bond and exchange with solvent.

The pyrimidine ring protons, H5 and H6, will appear as doublets in the aromatic region (δ 8.5-9.5 ppm). The proton at the C6 position is expected to be downfield due to the anisotropic effect of the adjacent nitrogen atom, coupling with the H5 proton. The H5 proton will, in turn, couple with the H6 proton. The methyl group (CH₃) at the C2 position will present as a sharp singlet further upfield, typically around δ 2.5-2.8 ppm. Spectral data from closely related substituted pyrimidines and pyrimidine carboxamides align with these predicted shifts. nih.govmdpi.comchemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ ppm) Multiplicity Assignment
~9.1 Doublet (d) H6 (pyrimidine ring)
~8.8 Doublet (d) H5 (pyrimidine ring)
~8.2, ~7.8 Broad Singlet (br s) -CONH₂

Note: The data in this table are predicted values. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, five distinct signals are expected. The carbonyl carbon (C=O) of the amide group will be the most downfield signal, typically appearing in the δ 165-170 ppm range.

The carbons of the pyrimidine ring will resonate in the aromatic region (δ 120-165 ppm). The C2 and C4 carbons, being directly attached to nitrogen atoms, will be the most deshielded within the ring. The C6 carbon is also significantly deshielded by the adjacent nitrogen, while the C5 carbon will appear at a relatively higher field. The methyl carbon (-CH₃) will be the most upfield signal, expected around δ 20-25 ppm. libretexts.orgdocbrown.info These assignments are consistent with data from analogous pyrimidine structures. mdpi.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
~168 C=O (Amide)
~165 C2 (Pyrimidine ring)
~159 C4 (Pyrimidine ring)
~157 C6 (Pyrimidine ring)
~122 C5 (Pyrimidine ring)

Note: The data in this table are predicted values based on established chemical shift ranges and data from similar compounds.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For this compound (C₆H₇N₃O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 137.06.

The fragmentation pattern would likely involve the initial loss of the amino group (-NH₂) to give a fragment at m/z 121, or the entire carboxamide radical (-CONH₂) to yield a fragment at m/z 93. Further fragmentation of the pyrimidine ring would also occur. Studies on the mass spectrometry of pyrimidine derivatives show characteristic fragmentation pathways involving the loss of small molecules like HCN.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Assignment
137 [M]⁺ (Molecular Ion)
121 [M-NH₂]⁺
94 [M-CONH]⁺

Note: This table presents predicted major fragments. The actual mass spectrum may show additional peaks corresponding to other fragmentation pathways.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. These methods provide precise information on bond lengths, bond angles, and the spatial packing of molecules, which are crucial for understanding the compound's physical and chemical properties.

Single Crystal X-ray Diffraction: Precise Bond Geometries and Conformations

Single crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the molecular structure of crystalline compounds with atomic resolution. While a specific, publicly available single-crystal structure of this compound is not widely reported, the analysis of related pyrimidine derivatives allows for a detailed prediction of its key structural features. masterorganicchemistry.comnih.gov

The analysis would reveal the precise bond lengths and angles of the pyrimidine ring and the carboxamide substituent. The pyrimidine ring is expected to be essentially planar. The carboxamide group may exhibit some degree of twisting with respect to the plane of the pyrimidine ring.

Table 1: Expected Bond Geometries for this compound

FeatureBond/AngleExpected Value
Pyrimidine Ring C-N~1.33 Å
C-C~1.39 Å
C-N-C~116°
N-C-N~127°
Carboxamide Group C=O~1.24 Å
C-N (amide)~1.33 Å
N-C=O~122°
O=C-C~121°
Substituents C(ring)-C(methyl)~1.50 Å
C(ring)-C(amide)~1.48 Å

Note: These are generalized values derived from crystallographic data of similar pyrimidine and carboxamide-containing molecules and may vary slightly in the actual structure.

Powder X-ray Diffraction: Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing crystalline materials, particularly for identifying different polymorphic forms. researchgate.net Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact a substance's physical properties. utoronto.canih.gov

Different polymorphs of a compound will produce distinct PXRD patterns, characterized by unique peak positions and intensities. researchgate.net The analysis of this compound by PXRD would be crucial to determine if it exhibits polymorphism and to characterize the crystalline phase obtained under specific crystallization conditions. Each polymorph would be considered a different solid-state form of the same chemical entity. researchgate.net While the existence of polymorphs for this compound has not been documented in readily available literature, PXRD remains the primary tool for such investigations. researchgate.netutoronto.ca

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several key interactions are expected to dictate its solid-state architecture. The study of these interactions is fundamental in crystal engineering. rsc.org

The primary intermolecular interaction would likely be hydrogen bonding. The carboxamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can lead to the formation of robust hydrogen-bonded networks. For instance, molecules can form dimers or chains through N-H···O=C interactions. Furthermore, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. researchgate.netnih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the pyrimidine ring and the carboxamide group. The pyrimidine ring, being an aromatic heterocycle, will exhibit π → π* transitions. These are typically strong absorptions. The presence of the methyl and carboxamide substituents will influence the exact position of these absorption bands.

The carbonyl group (C=O) of the carboxamide moiety has a lone pair of electrons on the oxygen atom, allowing for a weaker n → π* transition. masterorganicchemistry.com This transition occurs at a longer wavelength (lower energy) compared to the π → π* transitions. The conjugation between the pyrimidine ring and the carboxamide group can lead to a red shift (a shift to longer wavelengths) of the π → π* transition compared to unsubstituted pyrimidine.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. windows.net It has been widely applied to study various properties of pyrimidine (B1678525) derivatives, offering a balance between accuracy and computational cost. samipubco.comnih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed with various basis sets like 6-311++G(d,p) for these calculations. samipubco.comnih.gov

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For pyrimidine derivatives, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net Studies on similar pyrimidine structures, such as 2-aminopyrimidine (B69317), have shown that methods like MP2 and B3LYP can accurately predict geometries that are in good agreement with experimental data. researchgate.net For instance, the C-N bonds within the pyrimidine ring exhibit partial double bond character. researchgate.net

Conformational analysis, which explores the different spatial arrangements (conformers) of a molecule and their relative energies, is crucial for understanding its flexibility and interaction with biological targets. nih.gov The orientation of the carboxamide group relative to the pyrimidine ring is a key conformational feature. The potential energy surface scan helps identify the most stable conformer by calculating the energy at various dihedral angle increments. For related molecules, the planar conformation is often found to be the most stable.

ParameterBond/AngleTypical Calculated Value
Bond LengthC2-N1~1.34 Å
Bond LengthN1-C6~1.33 Å
Bond LengthC4-C5~1.39 Å
Bond LengthC2-CH3~1.50 Å
Bond LengthC4-C(O)NH2~1.51 Å
Bond AngleN1-C2-N3~126°
Bond AngleC4-C5-C6~117°
Dihedral AngleN3-C4-C(O)-N~0° or ~180°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgwpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govbiomedres.us

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. biomedres.usaimspress.com Conversely, a small gap indicates a molecule is more reactive. biomedres.us For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring, while the LUMO can be localized on the ring and its substituents. researchgate.net DFT calculations, particularly using time-dependent DFT (TD-DFT), are employed to calculate these orbital energies and predict electronic absorption spectra. nih.govurfu.ru

Table 2: Calculated Frontier Orbital Energies and Energy Gap (Illustrative) Note: These values are representative for pyrimidine derivatives and illustrate the type of data obtained from DFT calculations. Specific values for 2-Methylpyrimidine-4-carboxamide would require a dedicated computational study.

ParameterEnergy (eV)
E(HOMO)-6.8 eV
E(LUMO)-1.5 eV
Energy Gap (ΔE)5.3 eV

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. malayajournal.org It examines interactions between filled (donor) and empty (acceptor) orbitals and calculates their stabilization energy, E(2). nih.govresearchgate.net This analysis reveals hyperconjugative interactions, which are crucial for molecular stability. acadpubl.eu

For pyrimidine systems, NBO analysis often shows significant delocalization from the lone pairs of nitrogen atoms (n) to the antibonding π* orbitals of the ring (n → π). researchgate.net These interactions lead to intramolecular charge transfer, which stabilizes the molecule. acadpubl.eu The magnitude of the stabilization energy E(2) is proportional to the strength of the interaction. For example, a large E(2) value for an interaction like n(N) → π(C-C) indicates strong electron delocalization and stabilization. acadpubl.euresearchgate.net

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative) Note: This table illustrates typical NBO interactions and stabilization energies found in heterocyclic compounds like pyrimidines.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C2-N3)~35.5
LP(1) N3π(C2-N1)~38.2
π(C5-C6)π(C2-N1)~20.1
π(C5-C6)π(C4-N3)~18.7

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational (FTIR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net Calculated vibrational frequencies, after applying a scaling factor to account for anharmonicity and basis set deficiencies, typically show good agreement with experimental spectra. nih.gov This allows for the confident assignment of vibrational modes to specific functional groups and bond movements within the molecule. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov The theoretical chemical shifts provide a powerful tool for interpreting experimental NMR data and confirming the molecular structure. mdpi.com

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. nih.gov Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. biomedres.us

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily a molecule will undergo a chemical reaction. biomedres.us

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(E_LUMO + E_HOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

Molecular Simulation Techniques

While quantum chemical calculations focus on the static properties of a single molecule, molecular simulation techniques, such as molecular dynamics (MD), explore the dynamic behavior of a molecule and its interactions with its environment over time. nih.govyoutube.com

MD simulations can provide insights into the conformational flexibility of this compound in different solvents or its binding dynamics within a protein active site. researchgate.net In a typical MD simulation, the system's trajectory is calculated by integrating Newton's equations of motion. Analysis of the root-mean-square deviation (RMSD) can indicate the stability of a protein-ligand complex, with values below 0.3 nm often suggesting a stable system. nih.gov Furthermore, molecular docking, a related simulation technique, predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, which is crucial in drug discovery. samipubco.comresearchgate.net

Molecular Dynamics (MD) Simulations: Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes, stability, and the dynamic nature of a compound. For this compound, MD simulations would allow for the exploration of the rotational barrier around the C-C bond connecting the pyrimidine ring and the carboxamide group, identifying the most stable conformations and the energy landscape of their interconversion.

While specific molecular dynamics simulation data for this compound is not extensively available in publicly accessible literature, the application of this technique would be invaluable. Such studies would typically involve placing the molecule in a simulated solvent box and observing its dynamic evolution over time. Key parameters that would be analyzed include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the analysis of dihedral angles to characterize conformational substates.

Computational Studies of Molecular Interactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intricate molecular interactions of pyrimidine derivatives. rsc.orgnih.gov For this compound, DFT calculations can be employed to optimize the molecular geometry and to elucidate the electronic structure. These calculations provide insights into intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial in determining the compound's physical and chemical properties.

Studies on related pyrimidine derivatives have utilized DFT with methods like B3LYP and a 6-31G* basis set to calculate bond lengths, bond angles, and Mulliken atomic charges. nih.gov Such analyses for this compound would reveal the nature of the hydrogen bonds that can be formed by the carboxamide group and the nitrogen atoms in the pyrimidine ring. Furthermore, the π-system of the pyrimidine ring can engage in stacking interactions, and computational studies can quantify the energetic contributions of these non-covalent interactions. rsc.org

Advanced Intermolecular Interaction Analysis

To gain a deeper understanding of the forces governing the crystal packing and intermolecular interactions of this compound, advanced computational techniques such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

Hirshfeld Surface Analysis and Fingerprint Plots

Table 1: Percentage Contributions of Intermolecular Contacts for 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

Interaction TypeContribution (%) nih.gov
H···N/N···H40.1
H···H35.3
H···C/C···H9.5
N···C/C···N9.0
N···N3.1
C···C3.0

Quantum Theory of Atoms In Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and the nature of chemical interactions. rsc.org In the context of this compound, QTAIM analysis would be used to characterize the bond critical points (BCPs) associated with both covalent and non-covalent interactions.

By analyzing the properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), one can distinguish between shared-shell (covalent) and closed-shell (hydrogen bonds, van der Waals) interactions. For instance, the presence of a BCP between a hydrogen atom of the amide group and a nitrogen atom of a neighboring pyrimidine ring would provide definitive evidence of a hydrogen bond. QTAIM has been successfully applied to study interactions in other pyrimidine derivatives, demonstrating its utility in this class of compounds. rsc.org

Computational Elucidation of Reaction Pathways and Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, thereby providing a detailed, step-by-step description of the reaction pathway.

The synthesis of pyrimidine derivatives often involves the condensation of smaller molecular fragments. nih.govmdpi.commdpi.com For this compound, a plausible synthetic route could involve the reaction of a suitable amidine with a β-dicarbonyl compound. A computational study of this reaction would typically use DFT to calculate the energies of reactants, products, and all transition states along the reaction coordinate. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. While a specific computational study on the synthesis of this compound is not documented in the searched literature, the mechanistic pathway for a related pyrimidine synthesis involves the nucleophilic attack of an amino group followed by cyclization and dehydration steps. nih.gov A computational investigation would provide the energetic profile for each of these elementary steps.

Chemical Reactivity and Mechanistic Investigations

Intrinsic Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring, a diazine heterocycle, is characterized by the presence of two nitrogen atoms, which significantly influences its chemical reactivity. bhu.ac.in This inherent electronic nature makes the pyrimidine core electron-deficient, a key determinant of its reaction pathways.

The electron-deficient nature of the pyrimidine ring, arising from the presence of two electronegative nitrogen atoms, renders it generally resistant to electrophilic aromatic substitution. bhu.ac.inwikipedia.org The nitrogen atoms withdraw electron density from the ring, making it less attractive to electrophiles. researchgate.net Protonation and other electrophilic additions typically occur at one of the nitrogen atoms. wikipedia.org Electrophilic substitution at a carbon atom is challenging and generally requires the presence of activating, electron-donating groups on the ring. researchgate.net When such substitutions do occur, they are directed to the C-5 position, which is comparatively less electron-deficient than the C-2, C-4, and C-6 positions. wikipedia.orgresearchgate.net

Conversely, the electron deficiency of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. bhu.ac.inwikipedia.org These positions are electronically depleted and thus susceptible to attack by nucleophiles. The presence of a good leaving group, such as a halogen, at these positions enhances the feasibility of nucleophilic substitution. bhu.ac.in For instance, the displacement of an amino group in 2-aminopyrimidine (B69317) by chlorine is a known reaction. wikipedia.org

Reaction TypeReactivity on Pyrimidine CorePreferred Position(s)
Electrophilic Substitution Generally difficultC-5 (if activated)
Nucleophilic Substitution Generally facileC-2, C-4, C-6

Substituents on the pyrimidine ring play a crucial role in modulating its reactivity. Electron-donating groups (EDGs), such as amino (-NH2) or hydroxyl (-OH) groups, can activate the ring towards electrophilic attack by increasing the electron density of the ring, particularly at the C-5 position. researchgate.net For example, pyrimidines with activating groups can undergo reactions like halogenation. researchgate.net

On the other hand, electron-withdrawing groups (EWGs) further deactivate the ring towards electrophilic substitution but enhance its susceptibility to nucleophilic attack. A study on 2-sulfonylpyrimidines demonstrated that strong mesomeric acceptor (-M) groups like nitro (-NO2) and carboxyl (-COOMe), and inductive acceptor (-I) groups like trifluoromethyl (-CF3), dramatically increase the rate of nucleophilic substitution. nih.gov The positioning of substituents is also critical. For instance, in 2,4-dichloropyrimidines, an electron-donating substituent at the C-6 position can switch the preferred site of nucleophilic attack from C-4 to C-2. wuxiapptec.com

Substituent TypeEffect on Electrophilic SubstitutionEffect on Nucleophilic Substitution
Electron-Donating Groups (EDGs) ActivatingDeactivating
Electron-Withdrawing Groups (EWGs) DeactivatingActivating

Reactivity of the Carboxamide Functional Group

Amide bonds are notably stable due to resonance, which delocalizes the lone pair of electrons on the nitrogen atom. researchgate.net Their formation is commonly achieved through the reaction of a carboxylic acid derivative, such as an acid chloride, with an amine. libretexts.org Direct reaction between a carboxylic acid and an amine is also possible but often requires harsh conditions. libretexts.org

Amide bond cleavage, or hydrolysis, can occur under both acidic and basic conditions. libretexts.orglibretexts.org

Acidic Hydrolysis: The process is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer to the nitrogen atom makes it a better leaving group (an amine), which is then expelled upon reformation of the carbonyl double bond. libretexts.orglibretexts.org

Basic Hydrolysis: This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The reformation of the carbonyl double bond results in the elimination of an amide anion as the leaving group. This is followed by an acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid. libretexts.orglibretexts.org

Enzymes, such as proteases, can also catalyze the hydrolysis of amide bonds under mild physiological conditions. nih.gov

The reactivity of the carboxamide group is influenced by both resonance and tautomerism. Resonance within the amide group involves the delocalization of the nitrogen's lone pair of electrons with the carbonyl group, resulting in a planar structure with a partial double bond character in the C-N bond. researchgate.net This resonance stabilization is a key factor in the high stability of amides. researchgate.net

Amides can also exhibit tautomerism, specifically amide-imidol tautomerism, where a proton migrates from the nitrogen to the oxygen atom, resulting in an imidic acid. youtube.com However, for simple amides, the amide form is generally much more stable and predominates. The reactivity of β-ketoamides, for instance, has been shown to be related to their tautomeric equilibria. researchgate.net It's important to distinguish tautomerism, which involves the movement of an atom (typically a proton), from resonance, which only involves the delocalization of electrons. youtube.comquora.com

Specific Reaction Mechanisms Involving 2-Methylpyrimidine-4-carboxamide

While specific mechanistic studies on this compound are not extensively detailed in the provided search results, its reactivity can be inferred from the principles discussed above. The methyl group at the C-2 position is an electron-donating group, which would slightly activate the ring towards electrophilic attack at C-5 and potentially influence the regioselectivity of nucleophilic substitutions. The carboxamide group at C-4 is an electron-withdrawing group, which would deactivate the ring towards electrophilic attack but activate it for nucleophilic substitution, particularly at the C-2 and C-6 positions.

Given the presence of the carboxamide at C-4, nucleophilic attack on the pyrimidine ring would likely be directed to the C-2 or C-6 positions, assuming a suitable leaving group is present at one of these positions. For example, in a hypothetical reaction of a 2-chloro-4-carboxamidopyrimidine derivative, a nucleophile would be expected to displace the chloride at the C-2 position. The carboxamide group itself can undergo hydrolysis to the corresponding carboxylic acid, 2-methylpyrimidine-4-carboxylic acid, under acidic or basic conditions. chemchart.comechemi.com

Decarboxylation Pathways of Related Carboxylic Acids

For instance, the uncatalyzed decarboxylation of 6-carboxyUMP (OMP) is an extremely slow process, whereas 5-carboxyuracil (5caU) and 5-carboxycytosine (5caC) decarboxylate much more rapidly. nih.govnih.gov This difference in reactivity highlights the electronic influence of the ring nitrogens and other substituents. In the case of 5-carboxy derivatives, the reaction is thought to proceed through the formation of a zwitterionic intermediate, which facilitates the elimination of carbon dioxide. nih.gov Ab initio simulations suggest that for 5caC and 5caU, the favored route for spontaneous decarboxylation in water involves the direct elimination of CO2 with the assistance of an explicit water molecule. nih.govnih.gov

Given that this compound possesses a carboxamide group at the 4-position, direct decarboxylation is not a primary reaction pathway. However, hydrolysis of the carboxamide to the corresponding carboxylic acid, 2-methylpyrimidine-4-carboxylic acid, would be a necessary first step. Following hydrolysis, the resulting carboxylic acid could potentially undergo decarboxylation. The mechanism would likely be influenced by the electron-withdrawing nature of the pyrimidine ring, which can stabilize the negative charge that develops on the ring during the loss of CO2.

Table 1: Comparison of Uncatalyzed Decarboxylation Rates of Related Pyrimidine Carboxylic Acids at 25 °C in Neutral Solution

CompoundRate Constant (s⁻¹)Half-lifeReference
6-carboxyUMP (OMP)1.3 x 10⁻¹⁷> 10 million years nih.gov
5-carboxycytosine (5caC)5.0 x 10⁻¹¹~440 years nih.govnih.gov
5-carboxyuracil (5caU)1.1 x 10⁻⁹~20 years nih.govnih.gov

This table illustrates the significant influence of the carboxyl group's position on the pyrimidine ring on the rate of uncatalyzed decarboxylation.

Oxidation Reactions

The oxidation of this compound can occur at either the methyl group or the pyrimidine ring itself. The outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions.

Studies on the oxidation of 2,4-disubstituted pyrimidines with organic peracids, such as hydrogen peroxide in glacial acetic acid, have revealed an interesting ring-contraction reaction. clockss.org Instead of simple N-oxidation, these pyrimidines can be converted to the corresponding 2,4-disubstituted imidazoles. clockss.org This transformation is proposed to proceed through an initial epoxidation of the C5-C6 double bond, followed by ring opening and subsequent rearrangement and extrusion of a carbon atom. It was noted that pyrimidines with a free 6-position are more susceptible to this oxidative degradation. clockss.org

Considering the structure of this compound, it is plausible that under similar oxidative conditions, it could undergo a similar ring contraction to yield an imidazole (B134444) derivative. The methyl group at the 2-position and the carboxamide group at the 4-position would remain as substituents on the resulting imidazole ring.

Alternatively, selective oxidation of the methyl group is also a possible reaction pathway, potentially yielding 2-hydroxymethylpyrimidine-4-carboxamide or further oxidation to the corresponding carboxylic acid, pyrimidine-2,4-dicarboxylic acid derivatives, under stronger oxidizing conditions. The choice of oxidant would be crucial in directing the reaction towards either ring modification or side-chain oxidation.

Rearrangement Reactions

The pyrimidine ring system is known to undergo various rearrangement reactions, with the Dimroth rearrangement being a prominent example. nih.govwikipedia.org The Dimroth rearrangement involves the isomerization of heterocycles where endocyclic and exocyclic nitrogen atoms exchange places. nih.govwikipedia.org This typically occurs with 1-alkyl-2-iminopyrimidines, which rearrange to 2-(alkylamino)pyrimidines. nih.govwikipedia.org

For this compound itself to undergo a classical Dimroth rearrangement, it would first need to be converted to an N-alkylated iminopyrimidine derivative. However, the Dimroth rearrangement is a broad concept and can be catalyzed by acid, base, heat, or light. nih.gov The rate and outcome of the rearrangement are influenced by several factors, including the substituents on the pyrimidine ring and the pH of the reaction medium. nih.govrsc.org For instance, electron-withdrawing groups can facilitate the ring-opening step of the rearrangement. nih.gov

While there is no direct evidence of this compound undergoing a Dimroth rearrangement, its structural features suggest that derivatives of this compound could potentially participate in such transformations. For example, if the exocyclic nitrogen of the carboxamide were to be involved in a reaction that leads to a structure analogous to an iminopyrimidine, a Dimroth-type rearrangement could be envisioned.

Other types of rearrangements, such as those involving the substituents, are also conceivable. For instance, under certain conditions, the carboxamide group could potentially participate in intramolecular cyclization or other rearrangement pathways, although such reactions have not been specifically reported for this compound. The study of rearrangement reactions in related pyrimidine systems, such as 1,2-dihydro-2-imino-1,4-dimethylpyrimidines, has shown that the substitution pattern on the ring significantly affects the rate of rearrangement. rsc.org

Coordination Chemistry of 2 Methylpyrimidine 4 Carboxamide As a Ligand

Ligand Design and Coordination Modes

The molecular structure of 2-Methylpyrimidine-4-carboxamide is fundamental to its function as a ligand. The arrangement of its potential donor atoms dictates how it interacts with metal centers, influencing the geometry and properties of the resulting coordination compounds.

This compound possesses two primary types of donor sites: the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen and nitrogen atoms of the carboxamide group. The pyrimidine ring offers two nitrogen atoms, one at position 1 and the other at position 3. The carboxamide functional group (-C(O)NH2) provides an oxygen atom and a nitrogen atom as potential coordination sites. The specific atoms that participate in bonding to a metal ion depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. In related pyrimidine-carboxamide systems, coordination has been observed to occur through the pyrimidine ring nitrogen and the carbonyl oxygen of the amide group.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. This compound can act as a monodentate ligand, coordinating through one of its nitrogen or oxygen atoms. More significantly, it has the potential to act as a bidentate ligand, forming a stable five-membered chelate ring by coordinating to a metal ion through a pyrimidine nitrogen atom and the carbonyl oxygen atom of the carboxamide group. This chelation enhances the stability of the resulting metal complex.

In a study of a closely related ligand, 2-pyrimidinecarboxamide, it was demonstrated to act as a bidentate chelating ligand in a cadmium(II) complex. The ligand formed a five-membered chelate ring by coordinating through a pyrimidine nitrogen and the carboxamide oxygen atom researchgate.net. This mode of coordination is also anticipated for this compound.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to dissolve both the ligand and the metal salt, facilitating the coordination reaction. Common solvents used for the synthesis of similar pyrimidine-based ligand complexes include methanol, ethanol, and water.

The general procedure involves dissolving the ligand and the metal salt, often in stoichiometric ratios, in the chosen solvent. The reaction mixture may be stirred at room temperature or heated under reflux to promote the formation of the complex. Upon cooling or by slow evaporation of the solvent, the metal complex often precipitates out of the solution. The isolated solid is then typically washed with a suitable solvent to remove any unreacted starting materials and dried. For instance, the synthesis of a cadmium(II) complex with 2-pyrimidinecarboxamide was achieved by reacting the ligand with cadmium(II) acetate (B1210297) researchgate.net. Similarly, complexes of other transition metals can be prepared using their respective salts, such as chlorides or acetates jocpr.com.

Structural and Electronic Characterization of Metal-Ligand Complexes

A comprehensive understanding of the properties of the synthesized metal complexes requires detailed structural and electronic characterization using various analytical techniques.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline metal complexes. This method provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Table 1: Selected Crystallographic Data for a Cadmium(II) Complex with a Pyrimidinecarboxamide Ligand researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.416(1)
b (Å)9.410(1)
c (Å)13.708(1)
β (°)113.82(1)
V (ų)1701.0(1)
Z4

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are invaluable for characterizing metal-ligand complexes, especially for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. The coordination of this compound to a metal ion is expected to cause shifts in the vibrational frequencies of the functional groups involved in bonding. For instance, a shift in the C=O stretching frequency of the carboxamide group to a lower wavenumber in the complex compared to the free ligand would indicate coordination through the carbonyl oxygen. Similarly, changes in the vibrational bands of the pyrimidine ring would suggest the involvement of the ring nitrogen atoms in coordination. In studies of related pyrimidine-derived Schiff base complexes, a shift in the C=N band to a lower frequency and the N-N band to a higher frequency upon complexation provided evidence for coordination through the azomethine nitrogen atom researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand and how it changes upon complexation. Shifts in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal. For diamagnetic complexes, sharp and well-resolved NMR spectra can be obtained. In the case of paramagnetic complexes, the signals may be broadened or shifted over a wider range. For ruthenium(II) complexes with a related 2-(2′-pyridyl)pyrimidine-4-carboxylic acid ligand, ¹⁵N NMR spectroscopy was effectively used to unambiguously determine the coordination mode of the pyrimidine ring rsc.org.

UV-Visible Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions. The positions and intensities of these bands are characteristic of the metal ion and its coordination environment. For example, the electronic spectra of Co(II), Ni(II), and Fe(II) complexes with pyrimidine-derived ligands have been used to suggest octahedral geometries based on the observed d-d transitions researchgate.net.

Ligand Field Theory and Electronic Structure of Complexes

An extensive search of scientific databases and research articles has yielded no specific studies detailing the ligand field theory as applied to metal complexes of this compound. Consequently, there is no available data on ligand field parameters such as the crystal field splitting energy (Δo or Δt), Racah parameters (B), or nephelauxetic ratios (β) for complexes involving this ligand.

The electronic structure of such complexes, which would be elucidated through techniques like UV-Visible and magnetic susceptibility measurements, remains uncharacterized in the accessible literature. Information regarding d-d transitions, charge transfer bands, and the spin state of the metal centers in these potential complexes is therefore unavailable. The absence of these fundamental studies means that a detailed analysis of the electronic environment of a metal ion when coordinated to this compound cannot be provided at this time.

Advanced Research Directions and Potential Applications in Materials Science

Supramolecular Chemistry and Self-Assembly

The non-covalent interactions of 2-Methylpyrimidine-4-carboxamide are a key focus of research, particularly its ability to form ordered structures through self-assembly. These interactions are fundamental to the fields of supramolecular chemistry and crystal engineering.

The carboxamide moiety and the nitrogen atoms within the pyrimidine (B1678525) ring of this compound are prime sites for hydrogen bonding. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing for the formation of strong and directional intermolecular connections. These interactions can lead to the creation of well-defined supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks. cardiff.ac.uknih.gov

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, and this compound is a promising building block in this field. acs.org By understanding and controlling the intermolecular interactions, it is possible to engineer the solid-state architecture of materials containing this compound. The directionality and predictability of hydrogen bonds make them a powerful tool for constructing novel crystalline structures. acs.org

The O-H···N heterosynthon has been successfully used in the synthesis of pharmaceutical co-crystals, demonstrating the potential of using specific, reliable hydrogen-bonding motifs to bring different molecular components together in a controlled manner. acs.org For this compound, the carboxamide group can engage in similar predictable interactions. The combination of the carboxamide's hydrogen-bonding capabilities with the pyrimidine ring's potential for both hydrogen bonding and π-stacking offers a rich landscape for the design of new solid-state architectures with tailored physical and chemical properties.

Integration into Functional Materials

The electronic properties of the pyrimidine ring, specifically its electron-deficient nature, make this compound an attractive candidate for incorporation into functional organic materials. researchgate.net

Pyrimidine derivatives are extensively used in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The electron-accepting character of the pyrimidine core makes it a suitable component for emitters, host materials, and electron-transporting layers in OLED devices. researchgate.net Research has shown that incorporating pyrimidine moieties into donor-acceptor molecules can lead to highly efficient emitters, including those that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.orgnih.gov

Specifically, derivatives of 2-methylpyrimidine (B1581581) have been synthesized and investigated as acceptor units in TADF emitters for blue OLEDs. rsc.org These materials have demonstrated high external quantum efficiencies, indicating the promise of the 2-methylpyrimidine scaffold in developing high-performance organic electronic devices. rsc.orgnih.gov While direct integration of this compound into an OLED has yet to be extensively reported, its structural similarity to these high-performance materials suggests its potential as a valuable building block in this area. The carboxamide group could further be functionalized to tune the electronic properties and morphology of the resulting materials.

Table 1: Performance of OLEDs with 2-substituted Pyrimidine-based TADF Emitters
EmitterAcceptor MoietyPeak Emission (nm)Maximum External Quantum Efficiency (%)Reference
PXZMePM2-Methylpyrimidine-- nih.gov
2SPAc-MPM2-Methylpyrimidine479-48924.34 rsc.org

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. tcichemicals.comfrontiersin.org The synthesis of these frameworks relies on the use of molecular building blocks, or linkers, that connect to form extended networks. tcichemicals.commdpi.com

This compound is identified as a potential building block for the synthesis of COFs and other electronic materials. bldpharm.com The pyrimidine and carboxamide groups offer sites for covalent bond formation, allowing for its incorporation as a linker in these advanced frameworks. For example, the amine of the carboxamide could be reacted with aldehydes to form imine-linked COFs, which are known for their good chemical stability. tcichemicals.com Similarly, the nitrogen atoms of the pyrimidine ring or the oxygen of the carboxamide could coordinate to metal ions to form MOFs. mdpi.comresearchgate.net The functional groups of this compound provide the necessary connectivity to build robust and functional porous materials.

Theoretical Approaches for Material Design and Property Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding and predicting the properties of molecules like this compound. epstem.netnih.govjocpr.com These theoretical approaches can guide the design of new materials by providing insights into their electronic structure, reactivity, and potential for self-assembly.

Theoretical studies on related pyrimidine derivatives have successfully predicted key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). epstem.netsciety.org These parameters are crucial for understanding a molecule's charge transport characteristics and its potential as a component in electronic devices. For instance, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and polarizability. epstem.net

DFT calculations can also be used to model the non-covalent interactions that govern self-assembly. By simulating the formation of hydrogen bonds and π-stacking, researchers can predict the most stable supramolecular structures and gain insights into the crystal packing of this compound. jocpr.com This predictive capability is invaluable for the rational design of materials with specific solid-state architectures and properties.

Table 2: Calculated Quantum Chemical Parameters for Substituted Pyrimidine Derivatives
ParameterDescriptionSignificance in Material DesignReference
Ionization Potential (I)Energy required to remove an electron.Indicates electron-donating ability. epstem.net
Electron Affinity (A)Energy released when an electron is added.Indicates electron-accepting ability. epstem.net
Chemical Hardness (η)Resistance to change in electron distribution.Relates to stability and reactivity. epstem.net
Electronegativity (χ)Power of an atom to attract electrons.Influences bond polarity and interactions. epstem.net
Electrophilicity Index (ω)A measure of electrophilic character.Predicts reactivity towards nucleophiles. epstem.net

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements

The synthesis of pyrimidine (B1678525) carboxamides is a dynamic field, with researchers continuously refining methods to construct novel derivatives. A prevalent synthetic route employs a multi-step process involving starting materials such as 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid, (2-aminophenyl)ethan-1-one, and various substituted phenyl isocyanates. figshare.comresearchgate.net The resulting carboxamide derivatives are meticulously authenticated using a battery of analytical techniques, including ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). figshare.comresearchgate.net

Alternative synthetic pathways have also been successfully developed. For instance, the reaction of ortho-toluylchloride with potassium thiocyanate, followed by a condensation reaction with a primary amine, has been utilized to produce compounds like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. researchgate.net Moreover, extensive libraries of pyrimidine-4-carboxamides have been synthesized to facilitate structure-activity relationship (SAR) studies, which systematically alter the pyrimidine core and its substituents to enhance desired properties such as inhibitory activity. acs.org A notable example is the synthesis of N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, which was accomplished through the reaction of 2-chloropyrimidine, DiPEA, and (S)-3-phenylpiperidine under microwave irradiation. acs.org

A critical aspect of characterization is the determination of the three-dimensional molecular structure, often achieved through single-crystal X-ray diffraction. This technique provided the insight that in pyrimidine-2-carboxamide, the amide group is twisted relative to the aromatic ring. nih.gov

Starting Materials for Synthesis Resulting Compound Type Characterization Techniques
4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid, (2-aminophenyl)ethan-1-one, substituted phenyl isocyanatesNovel Carboxamide Derivatives¹H NMR, ¹³C NMR, IR, HRMS
ortho-toluylchloride, potassium thiocyanate, primary amineThioylbenzamide DerivativesElemental Analysis, X-ray Crystallography, IR, UV-Vis, NMR
2-chloropyrimidine, DiPEA, (S)-3-phenylpiperidineSubstituted Pyrimidine-4-carboxamidesTLC

Emerging Areas in Computational and Theoretical Chemistry of Pyrimidine Carboxamides

Computational chemistry has become an indispensable tool for elucidating the properties and predicting the behavior of pyrimidine carboxamides. Molecular docking simulations are widely used to probe the binding modes of these compounds with biological macromolecules. figshare.comnih.gov For instance, such studies have revealed the capacity of certain pyrimidine carboxamide derivatives to establish hydrogen bonds and cation-π interactions within the active sites of enzymes like succinate (B1194679) dehydrogenase. figshare.com

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed for the optimization of molecular geometries, analysis of molecular properties, and the study of frontier molecular orbitals (FMOs). researchgate.netnih.gov These theoretical explorations offer deep insights into the electronic structure and chemical reactivity of these molecules. nih.gov As an example, computational analyses of compounds based on 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide have underscored the pivotal role of the 2-carboxamide (B11827560) group in forming crucial hydrogen bonds within the binding pocket of a target protein. cardiff.ac.uk

Furthermore, in silico strategies like fragment-based drug design (FBDD) are being harnessed to rationally design novel series of pyrimidine derivatives. nih.gov When coupled with ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, these computational approaches facilitate the creation of compounds with potentially improved pharmacokinetic and safety profiles. researchgate.netnih.gov

Future Directions in Coordination Chemistry and Materials Science Applications

The structural features of pyrimidine carboxamides, specifically the presence of nitrogen and oxygen atoms, make them excellent candidates for use as ligands in coordination chemistry. This has spurred the synthesis of coordination polymers that exhibit intriguing magnetic and luminescent properties. mdpi.com A case in point is the use of pyrimidine-2-carboxylate (B12357736) to construct two-dimensional coordination polymers with lanthanide ions. However, it is noteworthy that a dysprosium-based polymer from this family did not show single-molecule magnet behavior. mdpi.com

In the realm of materials science, these compounds are also showing considerable promise. Perylenetetracarboxylic diimides (PTCDIs) that incorporate pyrimidine moieties have been synthesized and investigated for their photophysical and electrical characteristics. researchgate.net The notable thermal and photochemical stability of these materials suggests their suitability for applications in the field of organic electronics. researchgate.net Future research is anticipated to concentrate on the design and synthesis of innovative coordination complexes and materials with precisely engineered electronic, optical, and magnetic properties for potential use in sensors, catalysis, and molecular-scale devices.

Challenges and Opportunities in 2-Methylpyrimidine-4-carboxamide Research

Despite the significant progress, the field of this compound research is not without its challenges. A notable hurdle is the frequently observed low solubility of these compounds, which can impede their biological assessment and practical application. cardiff.ac.uk Addressing this issue necessitates the development of innovative synthetic methodologies to append solubilizing functional groups without detrimentally affecting the compound's desired activity.

Nevertheless, these challenges are intrinsically linked to substantial opportunities. The vast and largely uncharted chemical space of pyrimidine derivatives presents a fertile ground for the discovery of novel compounds with unique and valuable properties. gsconlinepress.com A key area for future innovation lies in the creation of more efficient and environmentally benign synthetic methods. mdpi.com The synergistic interplay between experimental and computational chemistry will be instrumental in expediting the design and discovery of new pyrimidine carboxamides for a broad spectrum of applications, ranging from medicinal chemistry to advanced materials science. nih.govnih.gov A continued and rigorous investigation into the structure-property relationships of these fascinating molecules will undoubtedly be the key to unlocking their full potential. acs.org

Q & A

Basic Research Question: What are the recommended synthetic routes for 2-Methylpyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis typically involves multi-step routes such as condensation of substituted pyrimidine precursors with carboxamide-forming reagents. For example, esterification of pyrimidine intermediates followed by amidation (e.g., using ammonia or amines) is a common approach. Optimization can be achieved through Design of Experiments (DoE) to assess variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd for cross-coupling steps). Evidence from pyrimidine derivative syntheses highlights the importance of protecting groups to prevent side reactions . Computational tools like Reaxys or Pistachio databases can predict feasible pathways and prioritize high-yield routes .

Advanced Research Question: How can researchers resolve discrepancies in the biological activity data of this compound derivatives across different studies?

Methodological Answer:
Discrepancies often arise from structural analogs with subtle differences (e.g., trifluoromethyl substitutions altering binding affinity) or assay variability. To address this:

  • Perform structural validation via X-ray crystallography or 2D-NMR to confirm compound integrity.
  • Standardize bioassays (e.g., fixed ATP concentrations in kinase assays) and include positive controls (e.g., known inhibitors).
  • Use computational docking (e.g., AutoDock Vina) to correlate activity trends with binding modes. Comparative studies of analogs, such as trifluoromethyl-containing derivatives, demonstrate how electronic effects modulate target interactions .

Basic Research Question: What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR (¹H/¹³C): Critical for confirming pyrimidine ring substitution patterns and carboxamide functionality. Aromatic protons in the 7–8 ppm range and carbonyl signals near 165–170 ppm are diagnostic.
  • HPLC-MS: Ensures purity (>95%) and identifies byproducts (e.g., unreacted esters). Pharmacopeial methods for related pyrimidines recommend C18 columns with acetonitrile/water gradients .
  • FT-IR: Validates amide C=O stretches (~1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced Research Question: What strategies are employed to enhance the metabolic stability of this compound derivatives in preclinical development?

Methodological Answer:

  • Trifluoromethyl Substitution: Introduces electron-withdrawing groups to reduce oxidative metabolism. For example, trifluoromethyl analogs show prolonged half-lives in hepatic microsome assays .
  • Prodrug Design: Mask polar groups (e.g., ester prodrugs) to improve bioavailability. Hydrolysis under physiological conditions releases the active carboxamide .
  • Metabolite Identification: Use LC-MS/MS to track Phase I/II metabolites and guide structural tweaks (e.g., blocking vulnerable sites with methyl groups) .

Basic Research Question: How do structural modifications at the pyrimidine ring influence the physicochemical properties of this compound analogs?

Methodological Answer:

  • Lipophilicity: Methyl groups at the 2-position increase logP, enhancing membrane permeability. Conversely, hydrophilic substituents (e.g., -OH) improve solubility but reduce CNS penetration.
  • Electronic Effects: Electron-deficient rings (e.g., with chloro substituents) enhance hydrogen bonding to targets like kinase ATP pockets.
  • Steric Effects: Bulky groups at the 4-position can hinder metabolic oxidation, as seen in analogs with tert-butyl substituents .

Advanced Research Question: What computational chemistry approaches are validated for predicting the synthetic accessibility of novel this compound derivatives?

Methodological Answer:

  • Retrosynthetic Analysis: Tools like Pistachio and Reaxys prioritize routes based on commercial precursor availability and step complexity. For example, amide bond formation is rated as "high feasibility" due to robust coupling reagents (e.g., HATU) .
  • Machine Learning Models: Predict reaction yields using datasets from analogous pyrimidine syntheses. Parameters like solvent polarity and catalyst loading are optimized via Bayesian algorithms .

Basic Research Question: What are the documented in vitro biological targets of this compound derivatives, and how are these assays typically designed?

Methodological Answer:

  • Kinase Inhibition: Derivatives are screened against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays with ATP-competitive probes. IC₅₀ values are calculated from dose-response curves .
  • Antimicrobial Activity: MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) involve broth microdilution and resazurin viability staining .

Advanced Research Question: How can researchers address solubility challenges in formulation studies of this compound-based drug candidates?

Methodological Answer:

  • Co-Solvent Systems: Use PEG 400 or cyclodextrins to enhance aqueous solubility. Phase solubility studies determine optimal ratios .
  • Salt Formation: Carboxylic acid derivatives (e.g., sodium salts) improve solubility by 10–100-fold, as demonstrated in pyrimidine carboxylate analogs .
  • Nanoformulation: Encapsulation in PLGA nanoparticles increases bioavailability while sustaining release profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.